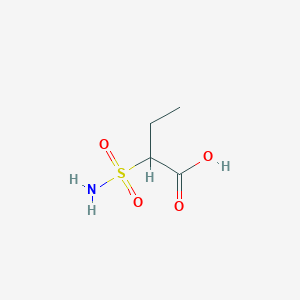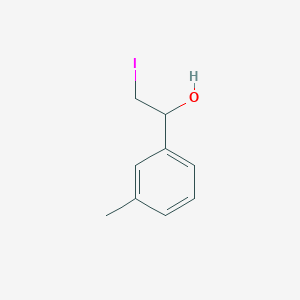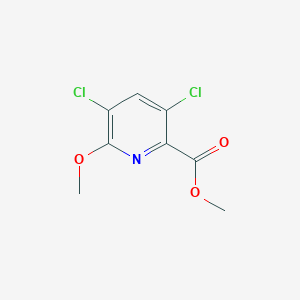
Methyl3,5-dichloro-6-methoxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-dichloro-6-methoxypicolinate is a chemical compound with the molecular formula C8H7Cl2NO3 It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-6-methoxypicolinate typically involves the chlorination of methyl picolinate followed by methoxylation. One common method includes the reaction of methyl picolinate with thionyl chloride to introduce chlorine atoms at the 3 and 5 positions. This is followed by the reaction with sodium methoxide to introduce the methoxy group at the 6 position.
Industrial Production Methods
In an industrial setting, the production of Methyl 3,5-dichloro-6-methoxypicolinate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-dichloro-6-methoxypicolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dichloro-6-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3,5-dichloro-6-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,5-dichloro-6-hydroxypicolinate
- Methyl 3,5-dichloro-6-aminopicolinate
- Methyl 3,5-dichloro-6-bromopicolinate
Uniqueness
Methyl 3,5-dichloro-6-methoxypicolinate is unique due to the presence of the methoxy group at the 6 position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Eigenschaften
Molekularformel |
C8H7Cl2NO3 |
|---|---|
Molekulargewicht |
236.05 g/mol |
IUPAC-Name |
methyl 3,5-dichloro-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO3/c1-13-7-5(10)3-4(9)6(11-7)8(12)14-2/h3H,1-2H3 |
InChI-Schlüssel |
SQFIPWXXINYCPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=N1)C(=O)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



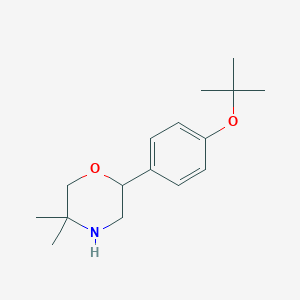
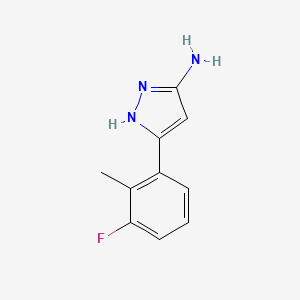
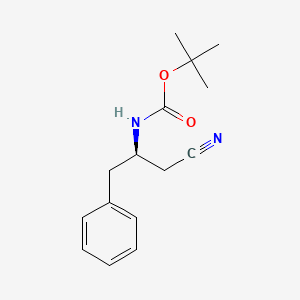
![6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13085655.png)

![1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
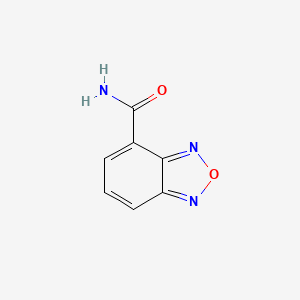
![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)
![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)
